2-Phenyl-3-quinazolin-4-yloxychromen-4-one
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Overview
Description
2-Phenyl-3-quinazolin-4-yloxychromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a phenyl group, a quinazolinyl group, and a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-quinazolin-4-yloxychromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one structure.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Quinazolinyl Group: The quinazolinyl group is attached via a nucleophilic substitution reaction, where the chromen-4-one derivative reacts with a quinazolinyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-quinazolin-4-yloxychromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: The phenyl and quinazolinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like phenyl halides, quinazolinyl halides, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-quinazolin-4-yloxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3-(4-pyridinyloxy)-4H-chromen-4-one
- 2-phenyl-3-(4-quinolinyloxy)-4H-chromen-4-one
- 2-phenyl-3-(4-benzoxazinyloxy)-4H-chromen-4-one
Uniqueness
2-Phenyl-3-quinazolin-4-yloxychromen-4-one is unique due to the presence of the quinazolinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to specific molecular targets, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C23H14N2O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-phenyl-3-quinazolin-4-yloxychromen-4-one |
InChI |
InChI=1S/C23H14N2O3/c26-20-17-11-5-7-13-19(17)27-21(15-8-2-1-3-9-15)22(20)28-23-16-10-4-6-12-18(16)24-14-25-23/h1-14H |
InChI Key |
REKFAHVQIOTVDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC4=NC=NC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC4=NC=NC5=CC=CC=C54 |
Origin of Product |
United States |
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